Quinolactacin A1 is a bioactive compound belonging to the quinolactacin family, which is derived from certain species of fungi, primarily from the genus Penicillium. This compound features a unique structure characterized by a quinolone core fused with a gamma-lactam ring. Quinolactacin A1 has garnered attention due to its potential pharmacological properties, particularly as an inhibitor of tumor necrosis factor production, making it a candidate for therapeutic applications in inflammatory diseases and possibly cancer.
Quinolactacin A1 is produced by the fermentation of specific fungal strains, notably Penicillium citrinum and other related species. The biosynthetic pathway involves complex enzymatic processes that utilize various precursors derived from primary metabolites, such as tryptamine and anthranilic acid. The identification of these strains and their fermentation conditions is crucial for maximizing the yield of quinolactacin A1.
Quinolactacin A1 is classified as a natural product and falls under the category of alkaloids. Its structural classification includes:
The synthesis of quinolactacin A1 can be approached through both biosynthetic and chemical methods. The biosynthetic route typically involves the fermentation of Penicillium species under optimized conditions. Notably, feeding experiments with carbon-13 labeled precursors have been utilized to elucidate the biosynthetic pathway.
The molecular structure of quinolactacin A1 comprises a quinolone skeleton linked to a gamma-lactam ring. The compound's molecular formula is , with a molecular weight of approximately 233.23 g/mol.
Quinolactacin A1 undergoes various chemical transformations under different conditions:
The mechanism by which quinolactacin A1 exerts its biological effects primarily involves inhibition of tumor necrosis factor production. This action is believed to occur through modulation of signaling pathways associated with inflammation.
Quinolactacin A1 holds promise in several scientific fields:
Quinolactacin A1 is exclusively biosynthesized by filamentous fungi within the genus Penicillium, with Penicillium citrinum representing the most extensively documented producer strain [3] [9]. The initial discovery of quinolactacins (including the A1 congener) occurred in Penicillium sp. EPF-6 isolated from an ecologically specialized niche: larvae of the mulberry pyralid (Margaronia pyloalis Welker) [9]. This suggests a potential ecological interaction between the fungus and its insect host, possibly involving chemical defense or symbiotic relationships. Subsequent isolations have confirmed the production capability in diverse Penicillium citrinum strains, including ATCC 9849 and DSM 1997, indicating that quinolactacin biosynthesis is not restricted to a single isolate but is a conserved metabolic trait within this species [6] [10]. Ecological surveys highlight the ubiquitous distribution of Penicillium citrinum across varied habitats, including plant substrates, soil, and stored organic matter, implying broad environmental adaptability [2] [3]. While less prevalent, related quinolactacin compounds have also been reported in Penicillium steckii and Aspergillus novofumigatus, suggesting a wider phylogenetic distribution within the Eurotiomycetes [6] [10].
Table 1: Fungal Sources and Ecological Niches of Quinolactacin A1 Producers
| Fungal Species | Strain Designation | Isolation Source | Geographic Origin | Reference |
|---|---|---|---|---|
| Penicillium sp. | EPF-6 | Larvae of Margaronia pyloalis (Insect) | Japan | [9] |
| Penicillium citrinum | ATCC 9849 | Undefined (Culture Collection) | Unknown | [3] |
| Penicillium citrinum | DSM 1997 | Undefined (Culture Collection) | Unknown | [10] |
| Penicillium steckii | Homologous cluster | Undefined | Unknown | [6] [10] |
| Aspergillus novofumigatus | IBT 16806 | Undefined | Unknown | [6] |
The construction of Quinolactacin A1's distinctive quinolone-γ-lactam hybrid scaffold is orchestrated by a dedicated non-ribosomal peptide synthetase (NRPS) pathway, representing a significant divergence from typical polyketide synthase (PKS) or PKS-NRPS hybrid systems common in fungal secondary metabolism [1] [6]. The core enzymatic machinery comprises two single-module NRPS enzymes, QulA and QulB (also designated QltA and QltB in some strains), working sequentially [6] [10].
The pathway initiates with the conversion of the primary metabolite L-tryptophan into L-kynurenine (2), primarily catalyzed by indoleamine-2,3-dioxygenase (IDO, QulI/QltC). While a dedicated IDO is often encoded within the quinolactacin biosynthetic gene cluster (BGC), its function can be complemented by endogenous host IDOs [6] [10]. L-Kynurenine undergoes critical enzymatic tailoring:
The NRPS assembly line then engages:
Early elucidation of Quinolactacin A1's biosynthetic origins relied heavily on stable isotope labeling experiments in producing Penicillium strains, providing foundational evidence before genetic characterization [4] [8] [9]. These studies employed various ¹³C-labeled precursors and analyzed their incorporation patterns using NMR spectroscopy:
These isotopic tracer patterns ([1-¹³C]-Ile → C-3 & side chain; L-[methyl-¹³C]-Met → N-CH₃; L-Trp → Quinoline ring) provided the critical biochemical blueprint that guided the subsequent identification and functional validation of the qul gene cluster and its enzymes [4] [6] [8].
The biosynthesis of Quinolactacin A1 is governed by a dedicated biosynthetic gene cluster (BGC) within the Penicillium citrinum genome. This cluster, designated qul or qlt, has been identified through genome mining using antiSMASH and functionally validated via targeted gene knockouts and heterologous expression [3] [6] [10].
Table 2: Core Genes within the Quinolactacin A1 Biosynthetic Gene Cluster (BGC) in P. citrinum
| Gene Symbol | Predicted Function | Domain Structure/Key Motifs | Functional Validation Method | Phenotype of Deletion Mutant |
|---|---|---|---|---|
| qulA/qltA | NRPS (Module 2: Condensation, PCP, R*/DKC Domain) | C, A, PCP, R* (GXXGXXG, SYK triad) | Gene knockout, Heterologous expression | Abolished QA1 production |
| qulB/qltB | NRPS (Module 1: Adenylation, PCP) | A, PCP | Gene knockout, Heterologous expression | Abolished QA1 production |
| qulF/qltD | Flavin Monooxygenase (FMO) | FMN-binding, Internal monooxygenase | Gene knockout, In vitro assay | Abolished QA1 production; Accumulates N-Me-Kyn |
| qulM/qltE | S-Adenosylmethionine (SAM)-dependent Methyltransferase | SAM-binding | Gene knockout, In vitro assay | Produces N-desmethyl QA1 analog (3) |
| qulI/qltC | Indoleamine-2,3-Dioxygenase (IDO) | Heme-binding | Gene knockout | Reduced QA1 production (~5% WT) |
| qulP | Monocarboxylate Permease (Putative Transporter) | Transmembrane domains | Gene knockout | No effect on QA1 production |
Cluster Organization and Regulation: The qul cluster typically spans 15-25 kb and includes the core enzymatic genes (qulA, qulB, qulF, qulM, qulI) alongside putative transporters (qulP) and regulatory elements, although specific pathway-specific transcription factors remain unidentified in the cluster [3] [6] [10]. The presence of qulI (IDO) within the cluster, despite being non-essential due to redundancy with primary metabolic IDOs, suggests an evolutionary strategy to enhance flux of the key precursor L-kynurenine (2) into the secondary metabolic pathway [6] [10]. Heterologous expression of the minimal gene set (qulA, qulB, qulF, qulM) in Aspergillus nidulans successfully reconstituted Quinolactacin A1 production, confirming the sufficiency of these genes for biosynthesis [10].
Transcriptional and Epigenetic Control: While detailed mechanisms of transcriptional regulation specific to the qul cluster are still emerging, secondary metabolism in Penicillium is generally controlled by broad regulatory networks. These include global regulators responsive to nutrient availability (e.g., nitrogen/carbon sources), pH, and developmental stage, often mediated by velvet complex proteins and LaeA, a conserved histone methyltransferase acting as a global regulator of secondary metabolite clusters [3]. Epigenetic regulation via histone modifications (acetylation, methylation) likely influences the chromatin state and accessibility of the qul cluster, determining its silencing or activation under specific conditions. The constitutive or inducible expression patterns observed for quinolactacin production across different media suggest complex integration of the qul cluster into the fungal cell's physiological response network [3].
Evolutionary Context: Homologous qul clusters identified in Penicillium steckii and Aspergillus novofumigatus exhibit high sequence conservation in the core NRPS genes (qulA, qulB) and qulF, but variations occur, such as the absence of qulM in P. steckii, correlating with the production of N-desmethyl analogs [6] [10]. This highlights the modularity and adaptability of NRPS pathways in generating structural diversity within this natural product family. The unique strategy of generating an unstable β-keto acid precursor (5) via dedicated modification of a primary metabolite (L-Trp) before NRPS incorporation represents a significant evolutionary innovation to decouple NRPS machinery from PKS systems for generating quinolone scaffolds [6].
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